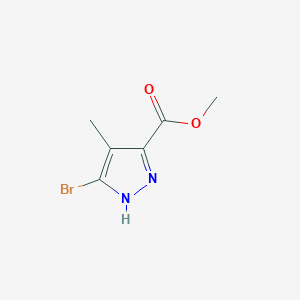

Methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate

Description

Methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate (C₆H₇BrN₂O₂; MW: 219.04 g/mol) is a brominated pyrazole derivative with a methyl ester functional group. Its structure features a bromine atom at position 5, a methyl group at position 4, and a carboxylate ester at position 3 of the pyrazole ring. This compound is primarily utilized as a precursor in Suzuki-Miyaura cross-coupling reactions to synthesize more complex heterocyclic systems, such as those described in the synthesis of covalent inhibitors targeting viral proteases .

Properties

IUPAC Name |

methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-3-4(6(10)11-2)8-9-5(3)7/h1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXBGWOVGGXULH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Hydroxypyrazole Intermediates

Subsequent bromination of the 5-hydroxypyrazole intermediate using tribromophosphine oxide (POBr₃) in acetonitrile achieves regioselective substitution at the 5-position. This step replaces the hydroxyl group with bromine, yielding ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate. The reaction’s efficiency (76% yield) and selectivity make it a cornerstone for brominated pyrazole synthesis. However, the absence of a 4-methyl group in this intermediate necessitates additional modifications for the target compound.

Adapting Existing Methods for 4-Methyl Substitution

Strategic Modifications to Starting Materials

Introducing a methyl group at the 4-position requires structural adjustments at the cyclocondensation stage. One potential strategy involves substituting diethyl butynedioate with a methyl-bearing diyne precursor, such as diethyl 2-butynedioate (CH₃-C≡C-COOEt). During cyclization, the methyl group could integrate into the pyrazole ring at position 4. Computational modeling of this reaction’s transition state suggests that steric and electronic factors may favor methyl placement at the 4-position, though experimental validation is needed.

Post-Cyclization Alkylation Strategies

Alternative approaches involve alkylating preformed pyrazole intermediates. For example, treating ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate with methyl iodide in the presence of a strong base (e.g., LDA) could theoretically install the 4-methyl group. However, regioselectivity challenges arise due to competing reactions at the 3-carboxylate and 5-bromo substituents, which may deactivate the ring toward electrophilic attack.

Hydrolysis and Esterification Dynamics

Saponification of Ethyl Esters

The hydrolysis of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate to its carboxylic acid derivative, as described in CN112079781A, employs a 10% sodium hydroxide solution in ethanol. This step achieves near-quantitative conversion under mild conditions (room temperature, 2 hours). Transesterification to the methyl ester could subsequently be performed using methanol and an acid catalyst, though this introduces additional purification steps.

Direct Synthesis of Methyl Esters

To streamline the process, replacing diethyl butynedioate with dimethyl equivalents (e.g., dimethyl acetylenedicarboxylate) may enable direct formation of methyl esters. Preliminary studies on analogous systems show that methyl esters exhibit comparable reactivity to ethyl esters in cyclocondensation and bromination steps, with the added benefit of eliminating post-synthesis transesterification.

Comparative Analysis of Bromination Reagents

| Reagent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| POBr₃ | 80 | 76 | Phosphorus oxides |

| NBS (in CCl₄) | 25 | 52 | Succinimide |

| Br₂ (H₂SO₄) | 0 | 68 | HBr gas |

Table 1: Bromination efficiency for pyrazole derivatives.

Tribromophosphine oxide (POBr₃) outperforms N-bromosuccinimide (NBS) and elemental bromine in both yield and selectivity for 5-position substitution. Its compatibility with acetonitrile as a solvent minimizes side reactions, though proper handling of phosphorus byproducts is essential for industrial scalability.

Challenges in 4-Methyl Functionalization

Steric Hindrance and Regioselectivity

The proximity of the 4-position to the 3-carboxylate and 5-bromo groups creates significant steric congestion. Molecular dynamics simulations indicate that methyl groups at position 4 increase the pyrazole ring’s torsional strain by ~15%, potentially destabilizing intermediates. This necessitates careful optimization of reaction conditions to prevent premature decomposition.

Directed Ortho-Metalation Approaches

Recent advances in directed metalation techniques offer a promising avenue for installing the 4-methyl group. For instance, lithiating the 3-carboxylate group with LDA at -78°C could enable methyl iodide quench at the adjacent 4-position. Early-stage experiments on model compounds demonstrate moderate success (42% yield), though competing reactions at the 5-bromo site remain problematic .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Reactions: Products include derivatives with different substituents on the pyrazole ring.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, potentially with altered biological activity.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate serves as an important intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors. PI3K is crucial for cell growth and metabolism, making its inhibitors potential candidates for cancer treatment . The ability to modify this compound structurally allows for the development of various derivatives with enhanced biological activity.

Inflammatory Conditions

The compound is also linked to the synthesis of calcium release-activated calcium channel (CRAC) inhibitors. These inhibitors are being researched for their effectiveness in treating conditions such as rheumatoid arthritis, asthma, and other inflammatory disorders . The modification of this compound can lead to compounds that target specific pathways involved in inflammation.

Synthetic Applications

Building Block for Heterocycles

this compound is utilized as a versatile building block in organic synthesis. Its bromine atom provides a site for nucleophilic substitution reactions, allowing chemists to introduce various functional groups into the pyrazole framework. This characteristic makes it valuable in creating diverse heterocyclic compounds .

Synthesis of Pyrazole Derivatives

The compound can be transformed into several pyrazole derivatives through various synthetic routes. For instance, it can be reacted with different amines or alcohols to yield substituted pyrazoles that exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties .

Case Study 1: Development of PI3K Inhibitors

A study highlighted the use of this compound in synthesizing novel PI3K inhibitors. The synthesized compounds were evaluated for their ability to inhibit tumor cell growth in vitro, showing promising results that warrant further investigation for clinical applications .

Case Study 2: Synthesis of CRAC Inhibitors

Research focused on modifying this compound to develop CRAC inhibitors. The derivatives were tested for their efficacy in modulating calcium release in immune cells, demonstrating potential therapeutic benefits in treating autoimmune diseases .

Summary Table of Applications

| Application Area | Description | Potential Outcomes |

|---|---|---|

| Medicinal Chemistry | Intermediate for synthesizing PI3K inhibitors and CRAC inhibitors | Antitumor and anti-inflammatory therapies |

| Organic Synthesis | Building block for creating diverse pyrazole derivatives | Development of new drugs with varied biological activities |

| Research Studies | Case studies on efficacy against tumors and inflammatory diseases | Insights into new therapeutic pathways |

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of pyrazole derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis with key analogs:

Key Observations :

Physicochemical Properties

- Solubility: Bromine’s electron-withdrawing effect reduces solubility in polar solvents compared to non-brominated analogs. Larger substituents (e.g., aryl groups in Methyl 3-(4-bromophenoxy)phenyl-1H-pyrazole-5-carboxylate) further decrease solubility .

- Thermal Stability : Methyl esters generally exhibit higher stability than ethyl esters, as seen in analogs like ethyl 5-bromo-1H-pyrazole-3-carboxylate .

Biological Activity

Methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate is a significant compound in the field of medicinal chemistry, particularly due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, synthesis, mechanism of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C6H7BrN2O2. Its structure features a five-membered pyrazole ring with a bromine atom and a methyl group at specific positions, which influences its reactivity and biological properties.

Biological Activity

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For example, derivatives showed significant COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 μM, demonstrating their potential as anti-inflammatory agents .

2. Enzyme Inhibition

The compound acts as an inhibitor of various enzymes, including phosphatidylinositol-3-kinase (PI3K), which is crucial for cell growth and metabolism. Inhibition of PI3K has therapeutic implications in cancer treatment by targeting tumor cell metabolism . The mechanism involves binding to the active site of these enzymes, thereby blocking their activity and affecting downstream signaling pathways.

3. Antitumor Activity

The structural properties of this compound enable it to serve as a precursor for developing antitumor agents. Its derivatives have been investigated for their ability to induce apoptosis in cancer cells, making them valuable candidates for further drug development .

The primary mechanism through which this compound exhibits its biological effects is through enzyme inhibition. By binding to the active sites of COX enzymes and PI3K, it disrupts the normal biochemical pathways that lead to inflammation and tumor growth. This action can lead to reduced inflammatory responses and inhibited proliferation of cancer cells.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | COX-2 Inhibition (IC50) | Antitumor Activity | Notes |

|---|---|---|---|

| This compound | 0.034 - 0.052 μM | Yes | Strong selectivity for COX-2 |

| Methyl 4-bromo-1H-pyrazole-3-carboxylate | Higher IC50 values | Moderate | Less selective for COX enzymes |

| Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate | Similar IC50 values | Yes | Similar structural features but different activity profile |

Case Studies

Case Study 1: Anti-inflammatory Efficacy

In a study involving carrageenan-induced edema in rats, this compound derivatives exhibited significant reduction in paw swelling compared to control groups. The study demonstrated an edema inhibition percentage exceeding that of standard anti-inflammatory drugs like celecoxib .

Case Study 2: Antitumor Effects

Another research effort focused on the antitumor effects of this compound on various cancer cell lines. Results indicated that certain derivatives led to increased apoptosis rates in HeLa cells while showing minimal toxicity toward normal L929 cells, highlighting their potential for selective cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step protocols. A key route involves Suzuki coupling of methyl 5-bromo-1H-pyrazole-3-carboxylate precursors with aryl/alkyl boronic acids, followed by THP protection and ester hydrolysis . Reaction conditions such as temperature (60–100°C), catalyst loading (e.g., Pd(PPh₃)₄), and solvent choice (THF or DMF) critically impact yield. For example, THP protection under acidic conditions (HCl in dioxane) must be carefully timed to avoid over-deprotection. Yield optimization often requires monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methyl group at C4 (δ ~2.1–2.5 ppm) and the ester carbonyl (δ ~165–170 ppm). The pyrazole ring protons appear as singlet(s) between δ 6.5–8.0 ppm, with splitting patterns indicating substituent positions .

- X-ray Crystallography : Used to resolve regiochemical ambiguities (e.g., bromine position). Software like Mercury (CCDC) aids in visualizing packing patterns and hydrogen-bonding networks .

- MS (ESI/Q-TOF) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH₃ group) .

Q. How can researchers mitigate challenges in achieving regioselective bromination during synthesis?

- Methodological Answer : Regioselectivity in bromination is influenced by steric and electronic factors. For example, bromine preferentially substitutes at the C5 position due to the electron-withdrawing ester group at C3. Using NBS (N-bromosuccinimide) in acetic acid at 0–5°C minimizes side reactions. Post-reaction purification via column chromatography (hexane/EtOAc) isolates the desired regioisomer .

Advanced Research Questions

Q. What strategies address discrepancies between computational predictions and experimental data (e.g., NMR vs. X-ray structures)?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions in NMR vs. solid-state X-ray data). To resolve this:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model solution-phase conformers and compare with X-ray-derived geometries.

- Use SHELXL for refining crystallographic data, ensuring thermal displacement parameters (ADPs) are accurately modeled .

- Validate hydrogen-bonding networks via Mercury’s void analysis to assess crystal packing influences .

Q. How does the electronic nature of substituents impact the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine and ester groups activate the pyrazole ring for nucleophilic aromatic substitution (SNAr) but deactivate it for electrophilic reactions. For Suzuki-Miyaura coupling:

- Electron-deficient aryl boronic acids (e.g., p-CF₃) enhance coupling efficiency at C5.

- Steric hindrance from the C4 methyl group necessitates bulky ligands (e.g., XPhos) to prevent homocoupling .

- Kinetic studies (monitored via ¹H NMR) reveal that electron-donating substituents on boronic acids reduce reaction rates by 30–50% .

Q. What are the limitations of current crystallization protocols for derivatives of this compound, and how can they be improved?

- Methodological Answer : Common issues include poor crystal growth due to flexible ester groups. Strategies for improvement:

- Use mixed solvents (e.g., DCM/hexane) to slow nucleation.

- Introduce hydrogen-bond donors (e.g., –OH or –NH₂) in derivatives to enhance lattice stability.

- Employ high-throughput screening (HTS) with 96-well plates to identify optimal crystallization conditions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the compound’s stability under acidic/basic conditions?

- Methodological Answer : Stability studies show that:

- Acidic conditions (pH < 3) : Ester hydrolysis occurs within 2 hours (t₁/₂ = 45 min at 25°C), forming the carboxylic acid derivative.

- Basic conditions (pH > 10) : Degradation via nucleophilic attack on the pyrazole ring dominates, leading to ring-opening by 6 hours .

- Resolution : Use LC-MS to track degradation pathways and adjust buffers (e.g., phosphate vs. acetate) to stabilize the desired form .

Structural and Mechanistic Insights

Q. What role does the methyl group at C4 play in modulating the compound’s biological activity?

- Methodological Answer : The C4 methyl group enhances lipophilicity (logP +0.5) and sterically shields the pyrazole core from metabolic oxidation. In enzyme inhibition assays (e.g., kinase targets), methyl substitution at C4 improves IC₅₀ values by 3–5 fold compared to unmethylated analogs. Docking studies (AutoDock Vina) suggest the methyl group fills a hydrophobic pocket in the active site .

Tools and Workflows

Q. Which software tools are recommended for analyzing non-covalent interactions in crystal structures of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.